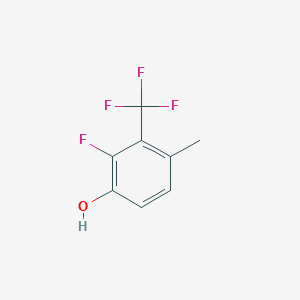

2-Fluoro-4-methyl-3-(trifluoromethyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The closest compound I found is "2-Fluoro-4-(trifluoromethyl)phenylboronic acid" . It’s a solid compound with a molecular weight of 207.92 . Another similar compound is “4-(trifluoromethyl)phenol” which is considered as a member of phenols and a member of (trifluoromethyl)benzenes .

Molecular Structure Analysis

The molecular structure of a similar compound, “4-Fluoro-2-(trifluoromethyl)phenol”, can be found in the NIST Chemistry WebBook .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-Fluoro-4-(trifluoromethyl)phenylboronic acid”, include a molecular weight of 207.92 and it exists in solid form .Applications De Recherche Scientifique

Medicine

In the medical field, compounds containing the trifluoromethyl group, like 2-Fluoro-4-methyl-3-(trifluoromethyl)phenol , are significant due to their pharmacological properties. They are often used in the synthesis of drug molecules because the trifluoromethyl group can greatly influence the biological activity of these compounds . For instance, this compound has been utilized in the development of drugs for treating acute migraines .

Agriculture

In agriculture, such fluorinated compounds are key in developing pesticides and herbicides. The unique physicochemical properties of the fluorine atom, combined with the structural motif of the compound, contribute to the effectiveness of agrochemicals . This compound’s derivatives are expected to continue playing a crucial role in crop protection.

Materials Science

2-Fluoro-4-methyl-3-(trifluoromethyl)phenol: is used in materials engineering, including the synthesis of polymers and monomers. Its incorporation into materials can result in enhanced properties like thermal stability and chemical resistance, which are valuable in creating advanced materials for various applications .

Chemical Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its presence in a molecule can influence reactivity and stability, making it a valuable component in the synthesis of a wide range of chemicals .

Environmental Science

The environmental impact of fluorinated compounds is an area of active research. Compounds like 2-Fluoro-4-methyl-3-(trifluoromethyl)phenol are scrutinized for their persistence and potential bioaccumulation in ecosystems. Understanding their environmental fate is crucial for developing sustainable practices .

Analytical Chemistry

In analytical chemistry, fluorinated compounds are often used as standards and reagents due to their distinct chemical properties. They can aid in the development of analytical methods for detecting various substances, including pollutants and biomarkers .

Pharmacology

The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs. Therefore, 2-Fluoro-4-methyl-3-(trifluoromethyl)phenol could be instrumental in the design of new pharmacological agents with improved efficacy and reduced side effects .

Biochemistry

In biochemistry, the incorporation of fluorine atoms into bioactive molecules can alter their interaction with biological systems. This compound, therefore, has potential applications in the study of enzyme inhibition, receptor binding, and other biochemical processes .

Mécanisme D'action

Target of Action

Similar compounds have been known to target the respiratory system .

Mode of Action

It’s worth noting that the mechanism of similar compounds involves a nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for a nucleophilic substitution by a fluoride .

Result of Action

Similar compounds have been reported to cause irritation to the skin, eyes, and respiratory system .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-4-methyl-3-(trifluoromethyl)phenol. Furthermore, the compound’s reactivity, physico-chemical behavior, and biological activity can be significantly impacted by the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity .

Safety and Hazards

Propriétés

IUPAC Name |

2-fluoro-4-methyl-3-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-4-2-3-5(13)7(9)6(4)8(10,11)12/h2-3,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNBGNCNPZXYBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

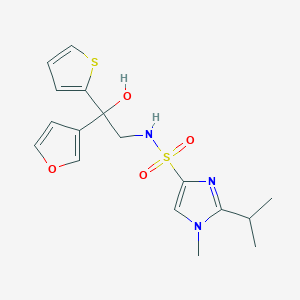

CC1=C(C(=C(C=C1)O)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclopropanesulfonamide](/img/structure/B2850448.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2850449.png)

![(1S,6R)-2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B2850452.png)

![4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2850453.png)

![Ethyl 5-(cyclopropanecarbonylamino)-3-(2-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2850460.png)

![5-benzyl-8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2850463.png)